molecular formula C18H14O2 B1377088 4-(Benzyloxy)naphthalene-2-carbaldehyde CAS No. 851077-04-8

4-(Benzyloxy)naphthalene-2-carbaldehyde

Cat. No.: B1377088
CAS No.: 851077-04-8
M. Wt: 262.3 g/mol
InChI Key: BIQRGAYGWFPENO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)naphthalene-2-carbaldehyde is an organic compound with the molecular formula C18H14O2. It is a derivative of naphthalene, featuring a benzyloxy group at the 4-position and an aldehyde group at the 2-position. This compound is utilized in various chemical research and industrial applications due to its unique structural properties.

Scientific Research Applications

4-(Benzyloxy)naphthalene-2-carbaldehyde is widely used in scientific research due to its versatile chemical properties:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)naphthalene-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the starting material.

    Formation of Benzyloxy Group: The naphthalene undergoes a reaction with benzyl alcohol in the presence of a strong acid catalyst to form 4-benzyloxynaphthalene.

    Introduction of Aldehyde Group: The 4-benzyloxynaphthalene is then subjected to formylation using a Vilsmeier-Haack reaction, which introduces the aldehyde group at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-(Benzyloxy)naphthalene-2-carboxylic acid.

    Reduction: 4-(Benzyloxy)naphthalene-2-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    4-(Methoxy)naphthalene-2-carbaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-Naphthaldehyde: Lacks the benzyloxy group, making it less versatile in certain reactions.

    4-(Benzyloxy)benzaldehyde: Similar functional groups but different aromatic core.

Uniqueness: 4-(Benzyloxy)naphthalene-2-carbaldehyde is unique due to the combination of the benzyloxy and aldehyde groups on the naphthalene core, providing distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

4-phenylmethoxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-12-15-10-16-8-4-5-9-17(16)18(11-15)20-13-14-6-2-1-3-7-14/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQRGAYGWFPENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4.00 g (15.1 mmol) of (4-benzyloxy-naphthalen-2-yl)-methanol [PCT Int. Appl. (1997), WO 97/09311A1] was dissolved in 160 ml of EtOAc; then, 54.1 g of manganese dioxide was added in small portions and the reaction mixture was stirred for 30 Min. at ambient temperature. The dark suspension was filtered with the aid of dicalite; then, the solvent was evaporated. Flash chromatography (SiO2, hexane/EtOAc=4:1) gave 3.20 g of the title compound as colorless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
54.1 g
Type
catalyst
Reaction Step Two

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